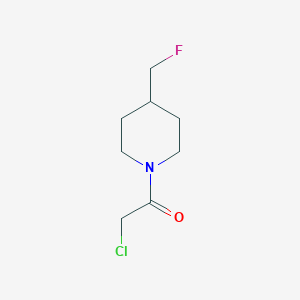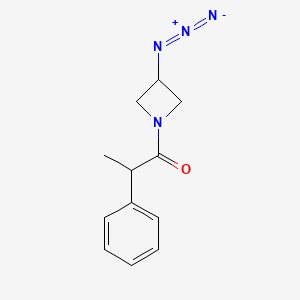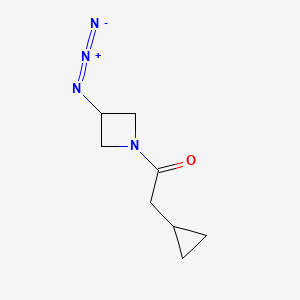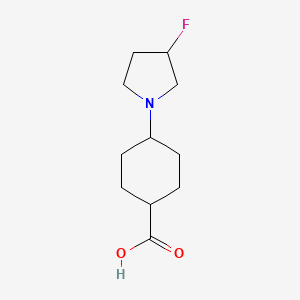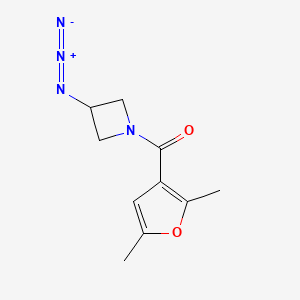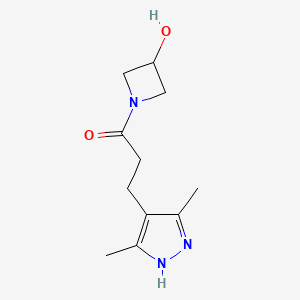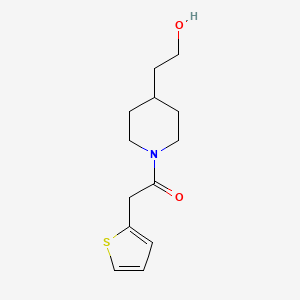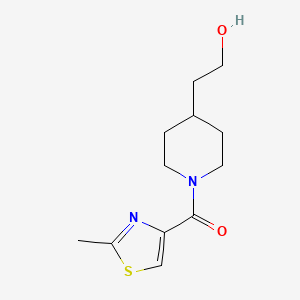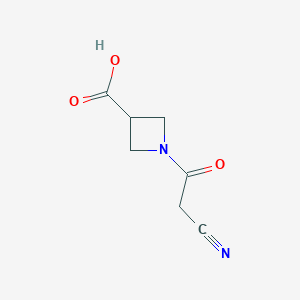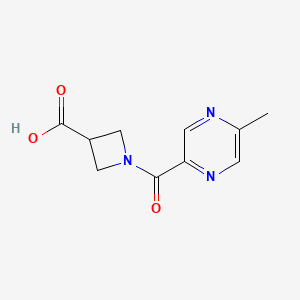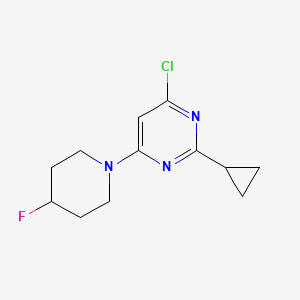
4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine
説明
Molecular Structure Analysis
The molecular weight of 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine is 255.72 g/mol. The exact structure of this compound would require more specific information or computational chemistry analysis which is beyond my current capabilities.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine were not found in the search results, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .科学的研究の応用
Organic Synthesis and Chemical Properties
Pyrimidine derivatives are extensively studied due to their biological and chemical significance. For instance, an optimized synthesis of a closely related pyrimidine core, highlighting a nearly quantitative ring-closing reaction, underlines the importance of pyrimidine derivatives in developing new antibacterial agents (Rosen, German, & Kerns, 2009). Such synthetic methodologies could be applicable to the synthesis of "4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine," potentially aiding in the discovery of new compounds with antibacterial properties.
Computational Chemistry and Drug Design
Quantum chemical calculations and molecular docking studies of pyrimidine derivatives demonstrate their role in medicinal and pharmaceutical applications. The comprehensive quantum chemical characterization, including Hirshfeld surface analysis and docking studies, suggests that pyrimidine derivatives are promising candidates for drug design, especially in targeting specific receptors (Gandhi et al., 2016). These methodologies could be utilized to investigate the specific compound for potential pharmacological targets.
Pharmacological Applications
The synthesis and evaluation of pyrimidine derivatives for anticancer and antimicrobial activity highlight the therapeutic potential of these compounds. Notably, certain pyrimidine hybrids have shown significant growth inhibition against cancer cells and potent antimicrobial activity, suggesting the utility of these compounds in developing new treatments (Gokhale, Dalimba, & Kumsi, 2017). This evidence supports the exploration of "4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine" for similar pharmacological applications.
Material Science
In the realm of materials science, pyrimidine derivatives are explored for their potential in non-linear optical materials and other advanced applications. The synthesis and characterization of these compounds pave the way for the development of novel materials with specific electronic and optical properties (Hammam et al., 2005). Thus, studying "4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine" could contribute to new discoveries in this field.
特性
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3/c13-10-7-11(16-12(15-10)8-1-2-8)17-5-3-9(14)4-6-17/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFKQGZWNXZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



